

T-3764518: A Technical Guide to its Structure-Activity Relationship and Preclinical Profile

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Compound of Interest		
Compound Name:	T-3764518	
Cat. No.:	B10828366	Get Quote

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Abstract

T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism frequently overexpressed in various cancers. By inhibiting the conversion of saturated to monounsaturated fatty acids, **T-3764518** induces endoplasmic reticulum (ER) stress and apoptosis in cancer cells, demonstrating significant antitumor activity in preclinical models. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the 4,4-disubstituted piperidine scaffold from which **T-3764518** was developed, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Introduction

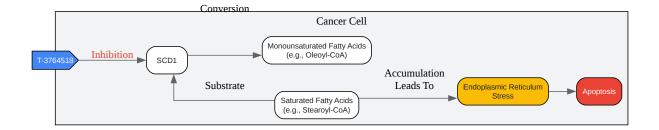
Elevated lipogenesis is a hallmark of many cancer cells, providing the necessary building blocks for rapid proliferation and membrane synthesis. Stearoyl-CoA Desaturase 1 (SCD1) catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] Its overexpression is associated with tumor progression and poor prognosis in various malignancies, making it an attractive therapeutic target.[1] **T-3764518** emerged from a lead optimization program aimed at identifying potent and orally available SCD1 inhibitors with improved pharmacokinetic properties for oncology applications.

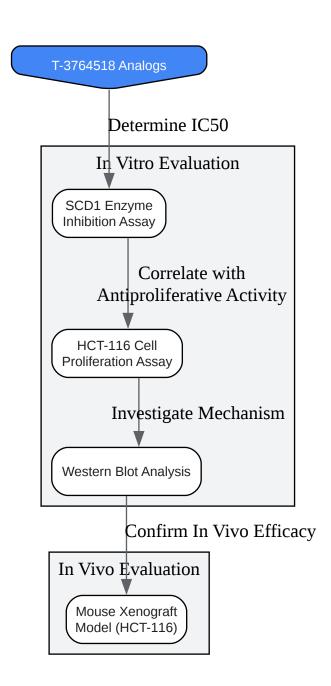


Mechanism of Action

T-3764518 exerts its antitumor effects by inhibiting the enzymatic activity of SCD1.[1][2] This leads to a shift in the cellular lipid profile, characterized by an increased ratio of SFAs to MUFAs within the phospholipids of cancer cell membranes.[1] The accumulation of SFAs is believed to induce ER stress, triggering the Unfolded Protein Response (UPR).[1] Persistent ER stress ultimately leads to apoptosis, as evidenced by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1).[1] The antiproliferative and pro-apoptotic effects of **T-3764518** can be rescued by the addition of oleic acid, the product of the SCD1-catalyzed reaction, confirming its on-target activity.[1]









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